molecular formula C21H25N5O4 B2423463 8-(2-ethoxyphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 878733-16-5

8-(2-ethoxyphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2423463
CAS No.: 878733-16-5
M. Wt: 411.462
InChI Key: MOUWNKPXLWKPDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-ethoxyphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a useful research compound. Its molecular formula is C21H25N5O4 and its molecular weight is 411.462. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Precursors

The compound 6-(2-Ethoxyphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione, due to its complex structure, finds relevance in chemical synthesis research, particularly as a precursor for purine analogs. Studies have shown the synthesis of various disubstituted 1-benzylimidazoles as important precursors to purine analogs, which are pivotal in medicinal chemistry for their diverse biological activities (Alves, Proença, & Booth, 1994). This research highlights the potential utility of such complex molecules in synthesizing biologically active compounds.

Biological Activity and Drug Design

Further applications in scientific research include the exploration of biological activities of purine derivatives. For instance, the synthesis and study of 7,8-polymethylenepurine derivatives have unveiled their potential in antiviral and antihypertensive activities (Nilov et al., 1995). These findings are crucial for drug design, offering a foundation for developing new therapeutic agents targeting specific diseases.

Organic Chemistry and Catalysis

In organic chemistry, compounds like 6-(2-Ethoxyphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione may serve as key intermediates or reagents in catalytic processes. The use of disulfonic acid imidazolium chloroaluminate as a catalyst in the synthesis of pyrazole derivatives demonstrates the role of such complex molecules in facilitating organic transformations (Moosavi‐Zare et al., 2013). These studies contribute to the development of greener and more efficient synthetic methodologies.

Quantum-Mechanical Modeling

The chemical structure of 6-(2-Ethoxyphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione and its analogs also provide a rich framework for quantum-mechanical modeling studies. Research on esters with imidazoquinazoline rings, for instance, has utilized quantum-mechanical modeling to explain formation preferences and stability, shedding light on the fundamental aspects of chemical reactivity and molecular structure (Hęclik et al., 2017).

Materials Science

In materials science, the structural motifs found in compounds like 6-(2-Ethoxyphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione can be integral to the design of novel materials. The development of conjugated polyelectrolytes for electron transport layers in solar cells exemplifies how intricate organic molecules contribute to advancements in energy conversion technologies (Hu et al., 2015).

Properties

IUPAC Name

6-(2-ethoxyphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4/c1-6-30-16-10-8-7-9-15(16)25-13(2)14(3)26-17-18(22-20(25)26)23(4)21(28)24(19(17)27)11-12-29-5/h7-10H,6,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUWNKPXLWKPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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